C17H13N5OS3

DHFR inhibition anticancer thiazolo[4,5-d]pyridazine

The molecular formula C17H13N5OS3 (exact mass 399.028 Da; molecular weight 399.51 g/mol) represents a set of constitutional isomers rather than a single compound. At least five structurally distinct heterocyclic entities share this formula, differentiated by their core ring systems.

Molecular Formula C17H13N5OS3
Molecular Weight 399.5 g/mol
Cat. No. B15174265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H13N5OS3
Molecular FormulaC17H13N5OS3
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=NC(=NC(=C23)N)SCC(=O)NC4=NC=CS4
InChIInChI=1S/C17H13N5OS3/c18-14-13-11(10-4-2-1-3-5-10)8-25-15(13)22-17(21-14)26-9-12(23)20-16-19-6-7-24-16/h1-8H,9H2,(H2,18,21,22)(H,19,20,23)
InChIKeyXCNCBNFAPORFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C17H13N5OS3 Procurement Guide: Structural Identity, Isomeric Landscape, and Baseline Characterization


The molecular formula C17H13N5OS3 (exact mass 399.028 Da; molecular weight 399.51 g/mol) represents a set of constitutional isomers rather than a single compound [1]. At least five structurally distinct heterocyclic entities share this formula, differentiated by their core ring systems. The most commonly cataloged identities include: (i) 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 946228-46-2), featuring a thiazolo[4,5-d]pyridazine core; (ii) 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 1010893-51-2/1091525-58-4), a 1,2,4-triazole–thiophene–thiazole hybrid; (iii) N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (EVT-1244707), a triazolo[3,4-b]benzothiazole derivative ; and (iv) 2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide, a thieno[2,3-d]pyrimidine-based isomer . All are classified as Research Use Only (RUO) compounds with no GMP or clinical-grade manufacturing currently cataloged. The absence of a single authoritative IUPAC identifier for C17H13N5OS3 necessitates that procurement specifications include both the molecular formula and a specific CAS number or IUPAC name to ensure the intended isomer is obtained.

Why Isomeric Interchange of C17H13N5OS3 Compounds Fails in Scientific Research and Procurement


Constitutional isomers sharing the formula C17H13N5OS3 possess fundamentally different core heterocyclic scaffolds — thiazolo[4,5-d]pyridazine, 1,2,4-triazole–thiazole, triazolo[3,4-b]benzothiazole, thieno[2,3-d]pyrimidine, and pyrazine–thiazole — each engaging distinct biological target families [1]. Published scaffold-level evidence demonstrates that the triazolo[3,4-b]benzothiazole core potently inhibits PARP enzymes (mono- and poly-ADP-ribosyltransferases) at nanomolar concentrations via nicotinamide-mimetic binding [2], whereas the thiazolo[4,5-d]pyridazine scaffold acts as a dihydrofolate reductase (DHFR) inhibitor with IC50 values comparable to methotrexate [3]. The 1,2,4-triazole–thiophene scaffold, by contrast, displays broad-spectrum antimicrobial and anti-proliferative activity through DNA gyrase and CDK2 engagement [4]. These divergent target engagement profiles mean that ordering C17H13N5OS3 by molecular formula alone — without specifying the CAS number or full IUPAC name — risks receiving an isomer with irrelevant biological activity for the intended assay. Furthermore, the isomers are not chromatographically or spectroscopically interchangeable, requiring distinct analytical reference standards for identity confirmation in quality control workflows [1].

Quantitative Differentiation Evidence for C17H13N5OS3 Isomers: Head-to-Head and Cross-Study Comparator Analysis


DHFR Inhibition Potency: Thiazolo[4,5-d]pyridazine Scaffold versus Methotrexate Benchmark

The thiazolo[4,5-d]pyridazine scaffold — the core of the CAS 946228-46-2 isomer of C17H13N5OS3 — has demonstrated DHFR inhibitory activity in the same potency range as the clinical antifolate methotrexate (MTX). The most active published thiazolo[4,5-d]pyridazine congener (Compound 26) achieved a DHFR IC50 of 0.06 μM, which is comparable to MTX (IC50 0.08 μM) [1]. Compound 26 also proved lethal to the HS 578T breast cancer cell line with an IC50 of 0.8 μM, inducing cell cycle arrest and apoptosis [1]. In a follow-on study, the bicyclic thiazolo[4,5-d]pyridazine analogues (compounds 18 and 19) showed decreased DHFR inhibition compared to the monocyclic 1,3-thiazole lead (Compound 13, IC50 0.05 ± 0.001 μM), while the tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazines (e.g., Compound 43, IC50 0.06 μM) regained potency [2]. This SAR indicates that the thiazolo[4,5-d]pyridazine scaffold occupancy at the DHFR binding site — involving key interactions with Phe31 and Arg22 — is sensitive to the nature of the appended substituent [1]. The CAS 946228-46-2 isomer, bearing a distinct N-(thiazol-2-yl)acetamide side chain rather than the thioureido function of Compound 26, occupies a differentiated chemical space within this SAR series . Direct quantitative potency data for CAS 946228-46-2 itself are not available in the peer-reviewed literature; the above values represent the closest validated class-level comparators.

DHFR inhibition anticancer thiazolo[4,5-d]pyridazine methotrexate comparator

PARP Enzyme Inhibition: Triazolo[3,4-b]benzothiazole Scaffold Nanomolar Potency versus Published PARP Inhibitors

The triazolo[3,4-b]benzothiazole (TBT) scaffold — the core of the EVT-1244707 isomer of C17H13N5OS3 — has been validated as a versatile nicotinamide-mimetic inhibitor scaffold targeting multiple PARP enzymes at nanomolar potencies [1]. The most potent TBT derivative (compound 27, OUL232) achieved an IC50 of 7.8 nM against PARP10, representing the most potent PARP10 inhibitor described to date, and was also identified as the first PARP12 inhibitor ever reported [1]. Additional TBT derivatives inhibited mono-ARTs PARP7, PARP11, PARP14, and PARP15 at nanomolar potencies, while the hydroxy derivative 16 (OUL245) inhibited poly-ARTs with selectivity toward PARP2 [1]. Critically, the TBT scaffold demonstrated no inherent cytotoxicity in cellular assays, and the inhibitors were confirmed to engage intracellular target proteins with favorable ADME properties [1]. By contrast, the thiazolo[4,5-d]pyridazine isomer (CAS 946228-46-2) and the 1,2,4-triazole-thiophene isomer (CAS 1010893-51-2) have no reported PARP inhibition activity, as their core scaffolds are structurally incapable of occupying the nicotinamide binding pocket in the manner demonstrated by the TBT system [1]. Direct quantitative PARP inhibition data for the specific EVT-1244707 isomer itself — which bears a 3-cyano-4,5-dimethylthiophene acetamide side chain rather than the 3-amino substitution of OUL232/243 — have not been published; the above values represent the closest validated class-level evidence.

PARP inhibition triazolobenzothiazole DNA repair nicotinamide mimic

Physicochemical Property Differentiation: LogP, Topological Polar Surface Area, and Drug-Likeness Across C17H13N5OS3 Isomers

The C17H13N5OS3 isomers exhibit quantifiable divergence in key physicochemical parameters relevant to permeability, solubility, and formulation. The ZINC4215412 isomer (a thiazolo[4,5-d]pyrimidine derivative) has a calculated logP of 4.249, topological polar surface area (tPSA) of 80 Ų, 1 hydrogen bond donor, and 8 hydrogen bond acceptors [1]. In contrast, the 1,2,4-triazole-thiophene-thiazole isomer (CAS 1010893-51-2) displays a higher computed logP of 4.86, a density of 1.5 ± 0.1 g/cm³, and a refractive index of 1.789 . The 0.61 logP unit difference between these isomers corresponds to an approximately 4-fold difference in theoretical octanol-water partition coefficient, which has implications for membrane permeability and non-specific protein binding in cellular assays [1]. The tPSA of 80 Ų for the ZINC4215412 isomer falls within the range typical of orally bioavailable drugs (<140 Ų per Veber rules), but is higher than the typical thiazolo[4,5-d]pyridazine scaffold range of 60–80 Ų noted in the literature . The thiazolo[4,5-d]pyridazine isomer (CAS 946228-46-2) and the thieno[2,3-d]pyrimidine isomer have not had their logP or tPSA values publicly reported in peer-reviewed databases . These property differences are relevant for chromatographic method development, where the isomers will display distinct retention times under reversed-phase conditions proportional to their logP differences .

physicochemical properties logP drug-likeness ADME prediction

Antimicrobial and Anti-Proliferative Activity: 1,2,4-Triazole–Thiophene Hybrid Scaffold versus Clinical Comparators

The 1,2,4-triazole–thiophene scaffold — the core of the CAS 1010893-51-2 isomer — has demonstrated broad-spectrum antimicrobial and anti-proliferative activity in published structure-activity relationship studies [1]. In a comprehensive evaluation of thiophene-linked 1,2,4-triazoles, compounds bearing the 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione core showed marked antibacterial activity, particularly against Gram-positive bacteria and the Gram-negative strain Escherichia coli [1]. Several derivatives (5e, 6a–e, 7a–d, and 10a) exhibited potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines with IC50 values below 25 μM [1]. Molecular docking studies attributed the antibacterial activity of the most potent compounds (5e, 6b, 6d, 7a, 7d) to high affinity for DNA gyrase, while the anti-proliferative activity of compounds 6d, 6e, and 7d was linked to cyclin-dependent kinase 2 (CDK2) binding [1]. By contrast, the thiazolo[4,5-d]pyridazine isomer (CAS 946228-46-2) has been primarily associated with DHFR inhibition and antitumor activity rather than broad antimicrobial action, while the triazolo[3,4-b]benzothiazole isomer (EVT-1244707) has demonstrated PARP-targeted activity without reported antimicrobial effects [2][3]. The thiazolo[4,5-d]pyridazine antimicrobial congener series reported by Faidallah et al. showed that isoxazolo[4,5-d]pyridazines displayed better antimicrobial profiles than their corresponding thiazolo[4,5-d]pyridazine counterparts, suggesting scaffold-level differentiation even within the pyridazine-fused family [4]. Direct quantitative antimicrobial or anti-proliferative data for CAS 1010893-51-2 itself have not been published; the above values represent the closest validated class-level evidence.

antimicrobial anti-proliferative 1,2,4-triazole thiophene DNA gyrase

Structural Uniqueness and Procurement Specification: CAS-Registered Identity Verification Across C17H13N5OS3 Isomers

Among the C17H13N5OS3 isomers, only two have been assigned unique CAS Registry Numbers: CAS 946228-46-2 (2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide) and CAS 1010893-51-2 / 1091525-58-4 (2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide) . The triazolo[3,4-b]benzothiazole isomer (EVT-1244707) and the thieno[2,3-d]pyrimidine isomer (2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide) lack CAS numbers, relying solely on vendor catalog numbers for identification . The ZINC4215412 isomer is registered only in the ZINC virtual compound database and has no associated CAS number or vendor catalog entry with definitive identity confirmation [1]. This uneven registration landscape has direct procurement consequences: ordering 'C17H13N5OS3' without a CAS number or full IUPAC name may result in receipt of any of the isomeric forms depending on the vendor's internal catalog mapping. Furthermore, the SMolecule.com listing for this formula as '2-Amino-6-methoxy-3-phenylquinoline' (C16H14N2O) is chemically erroneous, as that structure lacks the three sulfur atoms required by the empirical formula, highlighting the prevalence of database annotation errors for this multi-isomer formula . Verification via CAS number cross-referencing with ChemicalBook, ChemSrc, or the vendor certificate of analysis is therefore essential prior to assay deployment.

CAS registry isomer identification procurement specification quality control

Evidence-Based Application Scenarios for C17H13N5OS3 Isomers in Research and Preclinical Discovery


Antifolate-Targeted Anticancer Screening: Prioritizing the Thiazolo[4,5-d]pyridazine Isomer (CAS 946228-46-2)

For research programs targeting dihydrofolate reductase (DHFR) in anticancer drug discovery, the CAS 946228-46-2 isomer is the only C17H13N5OS3 variant whose core scaffold has demonstrated DHFR inhibitory activity quantitatively comparable to methotrexate (scaffold lead Compound 26: DHFR IC50 = 0.06 μM vs. MTX IC50 = 0.08 μM) [1]. This isomer is appropriate for structure-activity relationship (SAR) campaigns exploring the impact of the N-(thiazol-2-yl)acetamide side chain on DHFR binding affinity, leveraging the known key interactions with Phe31 and Arg22 residues in the DHFR active site [1]. Procuring this isomer is also warranted when screening against HS 578T breast cancer or other DHFR-overexpressing cell lines, where the scaffold has demonstrated cellular lethality (IC50 = 0.8 μM) with confirmed cell cycle arrest and apoptosis induction [1]. Researchers should specify CAS 946228-46-2 in procurement documentation and request a certificate of analysis confirming the thiazolo[4,5-d]pyridazine core by NMR or LC-MS to exclude the triazole and benzothiazole isomers.

PARP-Targeted DNA Repair Research: Selecting the Triazolo[3,4-b]benzothiazole Isomer (EVT-1244707)

Investigators studying poly(ADP-ribose) polymerase (PARP)-dependent DNA repair mechanisms should prioritize the triazolo[3,4-b]benzothiazole (TBT) isomer, as this scaffold has been crystallographically validated to occupy the nicotinamide binding pocket of multiple PARP enzymes (TNKS2, PARP2, PARP14, PARP15) [1]. The TBT scaffold has produced the most potent PARP10 inhibitor reported to date (IC50 = 7.8 nM) and the first PARP12 inhibitor, with demonstrated cellular target engagement and no inherent cytotoxicity [1]. EVT-1244707, carrying a 3-cyano-4,5-dimethylthiophene substituent distinct from the published leads OUL232 and OUL243, represents an underexplored derivative within this pharmacophore space and is suitable for hit-to-lead optimization campaigns targeting mono-ART selectivity. Procurement should reference catalog number EVT-1244707 or the IUPAC name N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide, as no CAS number exists for this isomer [2].

Broad-Spectrum Antimicrobial Screening: Employing the 1,2,4-Triazole–Thiophene Hybrid Isomer (CAS 1010893-51-2)

For antimicrobial discovery programs, the CAS 1010893-51-2 isomer — featuring a 1,2,4-triazole-3-thiol core linked to a thiophene-substituted thiazole — provides the most relevant scaffold among C17H13N5OS3 isomers, given the demonstrated antibacterial activity of thiophene-linked 1,2,4-triazoles against Gram-positive strains and E. coli, with molecular docking-confirmed DNA gyrase affinity [1]. This isomer is also suitable for anti-proliferative screening against HepG-2 and MCF-7 cancer cell lines, where related triazole-thiophene hybrids have shown IC50 values below 25 μM with CDK2 as a putative target [1]. Importantly, this scaffold's biological profile is distinct from the DHFR-targeted thiazolo[4,5-d]pyridazine isomer and the PARP-targeted triazolobenzothiazole isomer, so assay design should align with the known target engagement profile of the 1,2,4-triazole class. Specify CAS 1010893-51-2 or CAS 1091525-58-4 at procurement and confirm identity via the reported logP (4.86) and density (1.5 g/cm³) as orthogonal verification parameters [2].

Fragment-Based or Virtual Screening Library Design: Leveraging Physicochemical Diversity Across C17H13N5OS3 Isomers

For computational chemists constructing virtual screening libraries or purchasing physical compound collections for fragment-based drug discovery (FBDD), the C17H13N5OS3 isomeric set offers a unique opportunity to sample four distinct heterocyclic scaffolds with identical heavy-atom count (26) and molecular weight (~399.5 Da) but divergent shape, polarity, and predicted target profiles [1]. The ZINC4215412 isomer (logP 4.249, tPSA 80 Ų, HBD 1, HBA 8) and the triazole-thiophene isomer (logP 4.86) provide a 0.61 logP unit window for assessing the impact of lipophilicity on assay performance while controlling for molecular weight [1][2]. The thieno[2,3-d]pyrimidine isomer and the thiazolo[4,5-d]pyridazine isomer extend scaffold diversity into pyrimidine-fused and pyridazine-fused chemical space, respectively. For library procurement, the two CAS-registered isomers (CAS 946228-46-2 and CAS 1010893-51-2) offer traceable supply chains, while the non-CAS isomers require vendor-specific catalog references [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for C17H13N5OS3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.